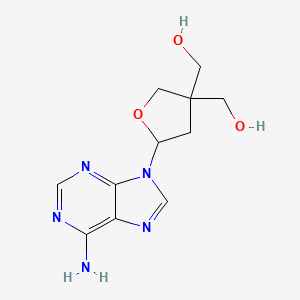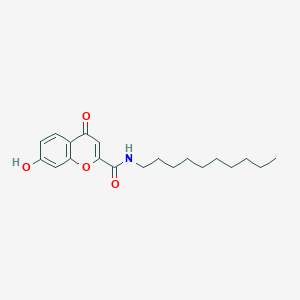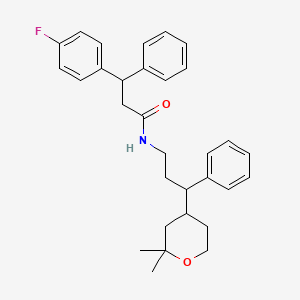
3,3(2H)-Furandimethanol, 5-(6-amino-9H-purin-9-yl)dihydro-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3,3(2H)-Furandimethanol, 5-(6-amino-9H-purin-9-yl)dihydro- is a complex organic compound with a molecular formula of C12H17N5O3 This compound is characterized by the presence of a furan ring, a purine base, and multiple hydroxyl groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3,3(2H)-Furandimethanol, 5-(6-amino-9H-purin-9-yl)dihydro- typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Furan Ring: The furan ring can be synthesized through the cyclization of a suitable precursor, such as a 1,4-dicarbonyl compound, under acidic conditions.
Introduction of the Purine Base: The purine base, specifically 6-amino-9H-purine, is introduced through a nucleophilic substitution reaction. This step often requires the use of a strong base, such as sodium hydride, to deprotonate the purine and facilitate the substitution.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as chromatography and crystallization are employed to obtain the compound in its pure form.
Análisis De Reacciones Químicas
Types of Reactions
3,3(2H)-Furandimethanol, 5-(6-amino-9H-purin-9-yl)dihydro- undergoes various types of chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form carbonyl compounds.
Reduction: The compound can be reduced to form alcohols or amines.
Substitution: The purine base can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide, potassium permanganate, or osmium tetroxide are commonly used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.
Substitution: Strong bases like sodium hydride or potassium tert-butoxide are used to facilitate nucleophilic substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl groups can yield aldehydes or ketones, while reduction can produce primary or secondary alcohols.
Aplicaciones Científicas De Investigación
3,3(2H)-Furandimethanol, 5-(6-amino-9H-purin-9-yl)dihydro- has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential role in biological processes, such as enzyme inhibition or DNA interaction.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of cancer or viral infections.
Industry: The compound is used in the development of new materials, such as polymers or coatings, due to its unique structural properties.
Mecanismo De Acción
The mechanism of action of 3,3(2H)-Furandimethanol, 5-(6-amino-9H-purin-9-yl)dihydro- involves its interaction with specific molecular targets. The purine base can bind to nucleic acids, potentially inhibiting DNA or RNA synthesis. Additionally, the compound may interact with enzymes, altering their activity and affecting various biochemical pathways.
Comparación Con Compuestos Similares
Similar Compounds
Adenosine: A nucleoside composed of adenine and ribose, similar in structure to the purine base in 3,3(2H)-Furandimethanol, 5-(6-amino-9H-purin-9-yl)dihydro-.
Guanosine: Another nucleoside with a purine base, guanine, and ribose.
Inosine: A nucleoside with hypoxanthine as the purine base and ribose.
Uniqueness
3,3(2H)-Furandimethanol, 5-(6-amino-9H-purin-9-yl)dihydro- is unique due to the presence of the furan ring and multiple hydroxyl groups, which are not found in the similar compounds listed above
Propiedades
Número CAS |
918955-04-1 |
|---|---|
Fórmula molecular |
C11H15N5O3 |
Peso molecular |
265.27 g/mol |
Nombre IUPAC |
[5-(6-aminopurin-9-yl)-3-(hydroxymethyl)oxolan-3-yl]methanol |
InChI |
InChI=1S/C11H15N5O3/c12-9-8-10(14-5-13-9)16(6-15-8)7-1-11(2-17,3-18)4-19-7/h5-7,17-18H,1-4H2,(H2,12,13,14) |
Clave InChI |
YZPMASWMAJFAIW-UHFFFAOYSA-N |
SMILES canónico |
C1C(OCC1(CO)CO)N2C=NC3=C(N=CN=C32)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![[5-fluoro-2-(1H-tetrazol-1-yl)phenyl][4-(4-methoxyphenyl)piperazin-1-yl]methanone](/img/structure/B15172652.png)
![6-Methoxy-7-[(propan-2-yl)oxy]-1H-indene](/img/structure/B15172658.png)
![3-[(2,4-Dichlorophenyl)methyl]-2-methylpyridin-4(1H)-one](/img/structure/B15172663.png)
![(3R)-3-(trifluoromethyl)-3,5,6,7-tetrahydro-1H-pyrrolo[1,2-c][1,3]oxazol-4-ium](/img/structure/B15172669.png)
![4-[Bis(pentafluorophenyl)methoxy]benzene-1,2-dicarbonitrile](/img/structure/B15172671.png)
![(3aS,4R,9aS,9bR)-2-(4-fluorophenyl)-4-[(3-nitrophenyl)carbonyl]-1,3-dioxo-2,3,3a,4,9a,9b-hexahydro-1H-pyrrolo[3,4-a]indolizine-8-carbonitrile](/img/structure/B15172684.png)

![3-[(Cyclopentylmethyl)amino]-N-(propan-2-yl)benzamide](/img/structure/B15172694.png)
![N-[3-(acetylamino)phenyl]-5-[(1,1-dioxidotetrahydrothiophen-3-yl)sulfonyl]-2-fluorobenzamide](/img/structure/B15172697.png)
![5-[(1,1-dioxidotetrahydrothiophen-3-yl)sulfonyl]-2-fluoro-N-(3-fluorophenyl)benzamide](/img/structure/B15172710.png)
![tert-butyl N-[3-[[5-tert-butyl-2-(3-methylphenyl)pyrazol-3-yl]carbamoylamino]phenyl]carbamate](/img/structure/B15172711.png)
![1-[1-(4-Chlorophenyl)-2-methylprop-1-en-1-yl]-3-phenyl-1H-indene](/img/structure/B15172712.png)

![(3R)-N-{(2S)-3-(1H-indol-3-yl)-1-[(2-methylpropyl)amino]-1-oxopropan-2-yl}-2,2-dimethyl-5-oxo-2,3,5,9b-tetrahydro[1,3]thiazolo[2,3-a]isoindole-3-carboxamide](/img/structure/B15172718.png)
